7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride
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Overview
Description
7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride is a synthetic compound belonging to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride typically involves the formation of the quinoxaline core followed by the introduction of the piperazine and fluoro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Buchwald–Hartwig cross-coupling reaction is often employed to introduce the piperazinyl group . This reaction is carried out in the presence of palladium catalysts and suitable ligands under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperazine or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of base catalysts like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its antimicrobial, antiviral, and antitumor properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may inhibit topoisomerase II, resulting in the induction of apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoxaline core.
Norfloxacin: Another fluoroquinolone with comparable antimicrobial properties.
Uniqueness
7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple drug-resistant bacterial strains and certain cancer cell lines makes it a valuable compound for further research and development .
Properties
IUPAC Name |
7-fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4.ClH/c16-11-3-4-13-12(10-11)18-15(14-2-1-7-20(13)14)19-8-5-17-6-9-19;/h1-4,7,10,17H,5-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQBVGJZMVMAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)F)N4C2=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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